molecular formula C24H26N4O2 B1205237 2-(4-morpholinyl)-N-[1-(phenylmethyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide

2-(4-morpholinyl)-N-[1-(phenylmethyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide

Cat. No. B1205237
M. Wt: 402.5 g/mol
InChI Key: VFJKMHBQTJARIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-morpholinyl)-N-[1-(phenylmethyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide is an aminopyridine.

Scientific Research Applications

Structural and Property Studies

  • Structural aspects of amide-containing isoquinoline derivatives : Research by Karmakar et al. (2007) investigated the structural aspects of amide-containing isoquinoline derivatives, which are similar to 2-(4-morpholinyl)-N-[1-(phenylmethyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide. Their work focused on the formation of gels and crystalline solids under different conditions, and the fluorescence emission properties of these compounds (Karmakar, Sarma, & Baruah, 2007).

  • Spatial orientation in amide derivatives : A study by Kalita and Baruah (2010) explored different spatial orientations of similar amide derivatives upon anion coordination, revealing insights into the structural diversity and potential applications of these compounds (Kalita & Baruah, 2010).

Synthesis and Application in Dyes

  • Solvatochromic shift studies in related dyes : Deepa et al. (2013) conducted solvatochromic shift studies in dyes related to this compound, which is relevant for understanding the photophysical properties and potential applications in dye technology (Deepa, Thipperudrappa, Fattepur, & Kumar, 2013).

Antimicrobial Activity

  • Synthesis and evaluation of antimicrobial activity : A study by Gul et al. (2017) on similar compounds revealed insights into their antimicrobial properties, which could be relevant for developing new antimicrobial agents (Gul et al., 2017).

Crystal Structure Analysis

  • Study on co-crystals and salts of quinoline derivatives : Karmakar et al. (2009) investigated the crystal structure of co-crystals and salts of quinoline derivatives, providing valuable information on the structural properties of similar compounds (Karmakar, Kalita, & Baruah, 2009).

Translocator Protein Ligands

  • Research on translocator protein ligands : Cappelli et al. (2011) focused on developing a new class of compounds related to this chemical structure as ligands for the translocator protein, which could have implications in medicinal chemistry (Cappelli et al., 2011).

Antiproliferative Activities

  • Evaluation of antiproliferative activities : Chen et al. (2013) synthesized and evaluated certain derivatives for their antiproliferative activities against various cancer cell lines, shedding light on the potential anticancer properties of related compounds (Chen et al., 2013).

properties

Product Name

2-(4-morpholinyl)-N-[1-(phenylmethyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-morpholin-4-ylacetamide

InChI

InChI=1S/C24H26N4O2/c29-22(17-27-12-14-30-15-13-27)26-23-19-8-4-5-9-21(19)25-24-20(23)10-11-28(24)16-18-6-2-1-3-7-18/h1-9H,10-17H2,(H,25,26,29)

InChI Key

VFJKMHBQTJARIE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3C(=C21)NC(=O)CN4CCOCC4)CC5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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